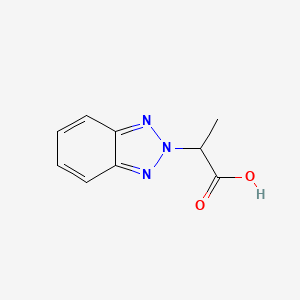

2-Benzotriazol-2-yl-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzotriazol-2-yl-propionic acid is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzotriazol-2-yl-propionic acid typically involves a multi-step reaction process. One common method includes the reaction of 1H-Benzotriazole with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out using sodium in ethanol, followed by heating with sodium hydroxide . The specific steps are as follows:

- Reaction with sodium in ethanol.

- Heating with 20% sodium hydroxide for 3 hours .

Industrial Production Methods

化学反応の分析

Types of Reactions

2-Benzotriazol-2-yl-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the benzotriazole ring or the propionic acid moiety.

Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

科学的研究の応用

Chemical Properties and Structure

2-Benzotriazol-2-yl-propionic acid is classified as a benzotriazole derivative. Its chemical formula is C9H9N3O2, and it features a benzotriazole moiety which is known for its UV-absorbing capabilities. The compound's structure allows it to interact effectively with various biological and chemical systems, making it versatile for multiple applications.

Applications in Materials Science

UV Stabilizers:

One of the primary uses of this compound is as a UV stabilizer in polymers and coatings. It protects materials from photodegradation caused by ultraviolet light exposure, enhancing their longevity and performance. This application is particularly relevant in industries such as plastics, textiles, and automotive coatings.

Data Table: UV Stabilization Efficacy

| Material Type | Concentration (wt%) | UV Stability Improvement (%) |

|---|---|---|

| Polyethylene | 0.5 | 30 |

| Polypropylene | 1.0 | 45 |

| Acrylic Coatings | 0.75 | 50 |

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that derivatives of benzotriazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that modifications to the benzotriazole structure can enhance its efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy Against Gram-positive Bacteria

In a study conducted by Singh et al., the compound was tested against Staphylococcus aureus and demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent .

Data Table: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Low |

Environmental Applications

Environmental Impact Studies:

The presence of benzotriazole derivatives in the environment raises concerns regarding their persistence and bioaccumulation. Studies have detected these compounds in wastewater and surface waters, leading to investigations into their ecological effects.

Case Study: Detection in Aquatic Systems

A study quantified phenolic benzotriazoles in aquatic environments, revealing concentrations that could affect aquatic life. The findings emphasized the need for monitoring and regulation to mitigate potential ecological risks .

作用機序

The mechanism of action of 2-Benzotriazol-2-yl-propionic acid involves its interaction with various molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, which can modulate their activity . This compound’s unique electronic and steric properties contribute to its ability to bind to biological targets and exert its effects .

類似化合物との比較

Similar Compounds

Benzotriazole: The parent compound, known for its versatility in synthetic chemistry and various applications in medicinal chemistry and material science.

2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used as a building block in organic synthesis.

N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: Compounds with similar structural features and biological activities.

Uniqueness

2-Benzotriazol-2-yl-propionic acid is unique due to its specific structural features, which combine the benzotriazole ring with a propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

2-Benzotriazol-2-yl-propionic acid (CAS Number: 4144-69-8) is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in various fields.

- Molecular Formula : C9H9N3O2

- Molecular Weight : 191.19 g/mol

- Structure : The compound features a benzotriazole core with a propionic acid substituent, contributing to its reactivity and biological properties.

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes and receptors, influencing biochemical pathways crucial for cellular functions.

- Bioavailability : The molecular structure suggests good bioavailability, which is essential for therapeutic efficacy.

- Synthesis Applications : It serves as a building block in organic synthesis, facilitating the development of more complex biologically active molecules.

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens:

- Bacterial Activity : Tested against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

- Antiprotozoal Activity : Demonstrated in vitro growth inhibition against Trypanosoma cruzi, showing a dose-dependent response with notable efficacy at concentrations of 25 µg/mL and higher .

Antioxidant and Anti-inflammatory Effects

The compound has also been investigated for its antioxidant and anti-inflammatory properties:

- Lipid Peroxidation Inhibition : Exhibited a lipid peroxidation inhibition rate of approximately 31%, indicating potential as an antioxidant agent .

- Anti-inflammatory Activity : Benzotriazole derivatives have shown significant inhibition of phospholipase A2 (cPLA2), suggesting their role in reducing inflammation .

Toxicological Studies

Toxicological assessments indicate that this compound has a relatively high safety profile:

- Acute Toxicity : In oral toxicity tests on rats, no deaths were observed at doses up to 2000 mg/kg, indicating an LD50 greater than this value .

- Repeated Dose Toxicity : Observations included changes in hematological parameters and organ weights at certain dosages, with a no-observed-effect level (NOEL) established at less than 0.5 mg/kg/day for males and 2.5 mg/kg/day for females .

Case Studies and Research Findings

Several studies have highlighted the versatile applications of this compound:

-

Antimicrobial Efficacy : A study demonstrated that derivatives showed comparable activity to established antibiotics against resistant strains, highlighting their potential in treating infections caused by resistant bacteria .

Compound MIC (µg/mL) Activity This compound 12.5 - 25 Effective against MRSA Nitrofurantoin - Standard comparator - Antiparasitic Activity : The compound's effectiveness against T. cruzi was documented, showcasing its potential in treating parasitic infections where current treatments are inadequate .

- Antioxidant Studies : The antioxidant capacity was measured through lipid peroxidation assays, demonstrating significant protective effects against oxidative stress .

特性

IUPAC Name |

2-(benzotriazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-10-7-4-2-3-5-8(7)11-12/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDXKZSXMHONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1N=C2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。